4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE
Overview
Description
4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE is a complex organic compound characterized by the presence of multiple aromatic rings and a four-membered azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of 1,3-benzodioxole derivatives, followed by their coupling with 2-methylphenoxy compounds. The final step often involves the formation of the azetidinone ring through cyclization reactions, which may require specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its aromatic rings and azetidinone core can be utilized in the design of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chlorophenoxy)-2-azetidinone
- 4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenoxy)-2-azetidinone
Uniqueness
4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents on the phenoxy ring, leading to variations in their properties and applications.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)azetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-15-4-2-3-5-18(15)32-24-23(17-7-9-20-22(11-17)31-14-29-20)26(25(24)27)12-16-6-8-19-21(10-16)30-13-28-19/h2-11,23-24H,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVIRJQIFSJLLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2C(N(C2=O)CC3=CC4=C(C=C3)OCO4)C5=CC6=C(C=C5)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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